molecular formula C18H6AlBr9O3 B14466309 Phenol, 2,4,6-tribromo-, aluminum salt CAS No. 68084-30-0

Phenol, 2,4,6-tribromo-, aluminum salt

Cat. No.: B14466309
CAS No.: 68084-30-0
M. Wt: 1016.4 g/mol
InChI Key: ISRDABJHHPAPGU-UHFFFAOYSA-K
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Description

Phenol, 2,4,6-tribromo-, aluminum salt (hypothetical structure: Al(C₆H₂Br₃O)₃) is a coordination compound derived from 2,4,6-tribromophenol (CAS 118-79-6) . The parent compound, 2,4,6-tribromophenol, is a brominated aromatic phenol with three bromine atoms at the ortho and para positions relative to the hydroxyl group. Its aluminum salt forms via the replacement of the phenolic proton with aluminum, typically in a 1:3 stoichiometry (Al³⁺ binding to three tribromophenol anions).

Properties

CAS No.

68084-30-0

Molecular Formula

C18H6AlBr9O3

Molecular Weight

1016.4 g/mol

IUPAC Name

aluminum;2,4,6-tribromophenolate

InChI

InChI=1S/3C6H3Br3O.Al/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3

InChI Key

ISRDABJHHPAPGU-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4,6-tribromo-, aluminum salt can be synthesized through the controlled reaction of elemental bromine with phenol. The reaction typically involves the use of a solvent such as acetic acid or carbon tetrachloride to facilitate the bromination process. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination of phenol using bromine or bromine-containing compounds. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4,6-tribromo-, aluminum salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,4,6-tribromo-, aluminum salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,4,6-tribromo-, aluminum salt involves the interaction of the bromine atoms with various molecular targets. The bromine atoms increase the electron density on the phenol ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including electrophilic aromatic substitution . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Properties of 2,4,6-Tribromophenol (Parent Compound):

  • Molecular formula : C₆H₃Br₃O
  • Melting point : 94–96°C
  • Water solubility : 71 mg/L at 15°C
  • Acidity (pKa) : ~6.34
  • Thermal stability : Decomposes above 300°C

The aluminum salt likely exhibits reduced water solubility compared to the parent phenol due to the formation of a hydrophobic metal-phenolate complex. Such salts are commonly used as flame retardants or intermediates in polymer synthesis .

Comparison with Similar Compounds

Comparison with Other Metal Salts of Brominated Phenols

Property Aluminum Salt (Al(C₆H₂Br₃O)₃) Sodium Salt (C₆H₂Br₃O⁻Na⁺) Bismuth Salt (Bi(C₆H₂Br₃O)₃)
Solubility in Water Low (estimated <10 mg/L) High (soluble in polar solvents) Insoluble
Thermal Stability High (>300°C) Moderate (decomposes ~250°C) High (>350°C)
Primary Applications Flame retardants, polymer additives Disinfectants, lab reagents Medical antiseptics (historical use)
Environmental Persistence Moderate (Al³⁺ may hydrolyze) High (ionic nature enhances mobility) Low (Bi³⁺ forms stable oxides)

Key Differences :

  • The sodium salt (CAS 2666-53-7) is highly water-soluble, making it suitable for liquid-phase applications like biocides .
  • The bismuth salt (CAS 5175-83-7) is historically used in topical antiseptics due to bismuth’s low toxicity to humans .
  • The aluminum salt is favored in solid-phase applications (e.g., flame-retardant plastics) due to its thermal stability and low solubility .

Comparison with Other Brominated Phenols

Compound Degree of Bromination pKa Melting Point Applications
2,4-Dibromophenol (CAS 615-58-7) 2 Br atoms ~7.2 36–38°C Intermediate in organic synthesis
2,4,6-Tribromophenol (CAS 118-79-6) 3 Br atoms ~6.34 94–96°C Flame retardants, lab reagents
Pentabromophenol (CAS 608-71-9) 5 Br atoms ~4.8 220–222°C High-temperature flame retardants

Key Trends :

  • Bromination degree : Higher bromination increases thermal stability and acidity but reduces solubility in organic solvents.
  • Acidity: Tribromophenol (pKa ~6.34) is more acidic than dibromophenol (pKa ~7.2) due to electron-withdrawing bromine atoms enhancing deprotonation .
  • Applications: Aluminum salts of tribromophenol are preferred over pentabromophenol derivatives in low-to-medium temperature polymer processing .

Comparison with Other Aluminum-Based Phenolic Salts

Compound Phenolic Component Solubility Thermal Decomposition Use Cases
Aluminum 2,4,6-tribromophenolate 2,4,6-Tribromophenol Low >300°C Flame-retardant plastics
Aluminum isopropylated phosphate (CAS 68937-41-7) Phosphated phenol derivatives Moderate ~200°C Electronics, textiles
Aluminum monophosphate (CAS 13530-50-2) Phosphate ester High ~150°C Catalysts, ceramics

Key Insights :

  • Brominated aluminum phenolics exhibit superior flame-retardant efficiency compared to phosphate-based salts due to bromine’s radical-scavenging action .
  • Phosphate-aluminum salts (e.g., CAS 68937-41-7) are more hydrolytically stable but less effective in suppressing smoke during combustion .

Research Findings and Data Gaps

  • Synthesis: Limited data exist on the exact synthesis route for the aluminum salt, though analogous methods for sodium and bismuth salts suggest metathesis reactions between Al³⁺ salts and tribromophenol .
  • Regulatory Status: Brominated flame retardants, including tribromophenol derivatives, face increasing scrutiny under regulations like REACH due to persistence and toxicity .

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